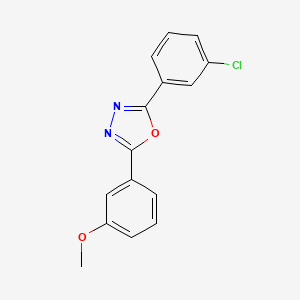![molecular formula C13H12N6S B11469678 3-Methyl-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11469678.png)
3-Methyl-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine is a complex heterocyclic compound. It is characterized by a fused ring system that includes benzothiophene, triazole, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the benzothiophene coreCommon reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiophene or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiophene or triazole derivatives .
Scientific Research Applications
7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into binding sites on these targets, disrupting normal biological processes and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4[3H]one : This compound shares a similar benzothiophene and pyrimidine core but lacks the triazole ring.
- 12-methyl-10,11,12,13-tetrahydro 1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide : This derivative includes a hydrosulfide group, which may alter its chemical and biological properties .
Uniqueness
The uniqueness of 7-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine lies in its fused ring system, which combines benzothiophene, triazole, and pyrimidine moieties. This structure provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12N6S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
InChI |
InChI=1S/C13H12N6S/c1-7-16-17-13-18(7)12-10(11-14-6-15-19(11)13)8-4-2-3-5-9(8)20-12/h6H,2-5H2,1H3 |
InChI Key |
CXNJDQHHUPIXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C5=NC=NN52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469596.png)


![N-(2-{[1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B11469611.png)
![2-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11469619.png)
![Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate](/img/structure/B11469629.png)
![2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11469637.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11469643.png)
![4-(4-methoxyphenyl)-3-methyl-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11469668.png)
![5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine](/img/structure/B11469675.png)
phenyl]methyl})amine](/img/structure/B11469677.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B11469679.png)
![4-(3-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11469683.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11469695.png)
